Guanidinoethyl Disulfide (GED): A Comprehensive Guide to Synthesis, Characterization, and Advanced Application Workflows
Guanidinoethyl Disulfide (GED): A Comprehensive Guide to Synthesis, Characterization, and Advanced Application Workflows
Abstract Guanidinoethyl disulfide (GED), also known as bis(2-guanidinoethyl) disulfide, is a highly versatile biochemical reagent and pharmacological agent. Originally studied for its radioprotective properties, GED has emerged as a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS) and a critical surface-chemistry linker for the immobilization of DNA in scanning tunneling microscopy (STM). This whitepaper provides an in-depth, self-validating technical framework for the synthesis, physicochemical characterization, and advanced application of GED, designed specifically for researchers and drug development professionals.
Mechanistic Synthesis of Guanidinoethyl Disulfide
The classical synthesis of GED relies on the base-catalyzed rearrangement of S-(2-aminoethyl)isothiourea (AET) to 2-mercaptoethylguanidine (MEG), followed by oxidative dimerization 1.
Causality of the Reaction Design: AET is highly stable as an isothiourea salt at acidic to neutral pH. By adjusting the pH to >8.0, the primary amine is deprotonated, rendering it highly nucleophilic. This triggers an intramolecular nucleophilic attack on the isothiourea carbon—an S-to-N transguanylation—breaking the C-S bond and forming the thermodynamically favored guanidine derivative, MEG. Subsequent air oxidation converts the free thiols of MEG into the stable disulfide bond of GED.
GED synthesis pathway via pH-driven S-to-N transguanylation.
Protocol 1: Synthesis and Purification of GED
This protocol is designed as a self-validating system to ensure high yield and purity.
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Dissolution: Dissolve 10 mmol of AET dihydrobromide in 50 mL of degassed, deionized water.
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Transguanylation: Slowly add 1 M NaOH dropwise under continuous magnetic stirring until the pH stabilizes at 9.0. Maintain this pH for 30 minutes at room temperature to ensure complete conversion to MEG.
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Oxidation: Vigorously bubble ambient air (or pure oxygen) through the solution for 12–24 hours. The oxidation of MEG to GED will naturally occur.
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Precipitation: Acidify the solution slightly (pH ~6.0) using dilute HBr, then concentrate the solution under reduced pressure. Add cold ethanol to precipitate the GED dihydrobromide salt.
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Recrystallization: Filter the white crystalline precipitate and recrystallize from a hot water/ethanol mixture.
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Self-Validation Checkpoint (Ellman’s Assay): To ensure complete oxidation, take a 10 µL aliquot of the reaction mixture and react it with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the absence of free thiols, validating the complete formation of the disulfide bond.
Physicochemical Characterization
Accurate characterization of GED is critical before downstream biological or surface chemistry applications. The quantitative parameters of synthesized GED are summarized in the table below:
| Property | Quantitative Value / Descriptor |
| IUPAC Name | 2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
| Molecular Formula | C6H16N6S2 |
| Molecular Weight | 236.36 g/mol |
| Melting Point | 198–199 °C (as dihydrobromide salt) |
| CAS Registry Number | 1072-13-5 |
| InChI Key | IRMTXMJNHRISQH-UHFFFAOYSA-N |
| SMILES | N=C(N)NCCSSCCNC(=N)N |
Table 1: Key physicochemical properties of Guanidinoethyl Disulfide.
Surface Chemistry: GED Monolayers for DNA Immobilization
In the realm of nanotechnology, GED is utilized to create highly specific self-assembled monolayers (SAMs) on gold electrodes. This facilitates the transverse tunneling STM imaging of DNA 3.
Causality of the Connector Choice: Imaging DNA outside of an ultrahigh vacuum is notoriously difficult due to weak surface adhesion and hydrocarbon contamination. Guanidinium ions possess a strong enthalpic association with phosphate groups, forming bidentate hydrogen bonds. By functionalizing a gold surface with MEG (derived from GED), the surface acts as an electrical "Velcro," reversibly binding the DNA phosphate backbone without altering its native electronic structure.
Protocol 2: Preparation of Guanidinium-Modified Au(111) Surfaces
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Substrate Preparation: Flame-anneal a commercial Au(111) substrate using a butane torch until a dull orange glow is achieved, ensuring an atomically flat surface.
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Disulfide Reduction: Treat a 1.0 mM aqueous solution of GED with a 1.5 molar excess of Tris(2-carboxyethyl)phosphine hydrochloride (TCEP).
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Causality of TCEP: TCEP is utilized instead of DTT or β-mercaptoethanol because it is a non-thiol reducing agent. This prevents competitive binding of the reducing agent to the gold surface, ensuring a pure MEG monolayer.
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Monolayer Assembly: Immerse the freshly annealed Au(111) substrate into the reduced MEG solution for 30 minutes at room temperature.
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Washing: Rinse the substrate extensively with ultrapure water and 0.5 mM Tris-HCl buffer (pH 7.0) to remove unbound molecules.
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Self-Validation Checkpoint (Surface Plasmon Resonance): Analyze the functionalized surface using SPR or ellipsometry. A measurable shift in the resonance angle confirms monolayer formation. Furthermore, the surface contact angle should decrease significantly due to the highly hydrophilic nature of the exposed guanidinium groups.
Biological Applications: iNOS Inhibition and Hydrogel Delivery
GED exhibits profound pharmacological effects, most notably as a competitive inhibitor of inducible nitric oxide synthase (iNOS). In models of endotoxic shock, overproduction of NO by iNOS leads to severe vascular hyporeactivity. GED selectively competes with L-arginine at the iNOS active site, suppressing NO generation and improving survival rates in septic shock models 4.
To translate this into localized tissue engineering, GED has been successfully encapsulated into hydrogel microspheres composed of partially oxidized hyaluronan (oxi-HA) and gelatin 5.
Causality of the Delivery Matrix: Because GED is a highly water-soluble, low-molecular-weight compound, it diffuses rapidly away from target sites in vivo. Encapsulating GED within an oxi-HA/gelatin matrix creates a tortuous 3D network. The crosslinking density inversely correlates with the microsphere diameter, allowing for the tunable, sustained release of GED. This sustained release effectively suppresses macrophage infiltration and cellular activity in transcutaneous dermal wound models.
Dual mechanistic roles of GED in iNOS inhibition and DNA surface immobilization.
References
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Proceedings of the Society for Experimental Biology and Medicine Source: Archive.org URL:[Link]
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Transverse tunneling through DNA hydrogen bonded to an electrode Source: PubMed Central (NIH) URL:[Link]
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Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform Source: PubMed (NIH) URL:[Link]
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In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin Source: PubMed Central (NIH) URL:[Link]
Sources
- 1. Full text of "Proceedings of the Society for Experimental Biology and Medicine" [archive.org]
- 3. Transverse tunneling through DNA hydrogen bonded to an electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released from Hydrogel Microspheres Composed of Partially Oxidized Hyaluronan and Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
